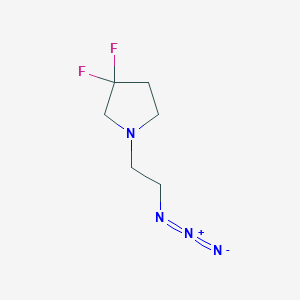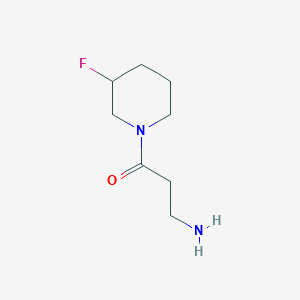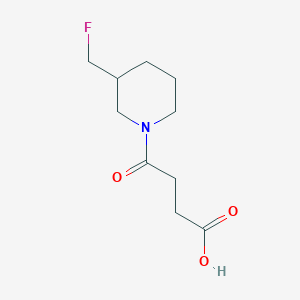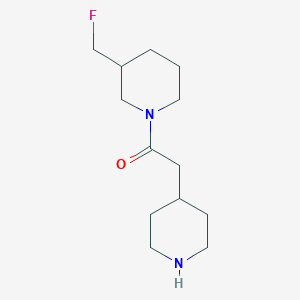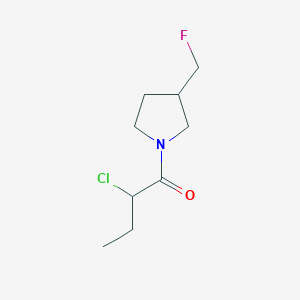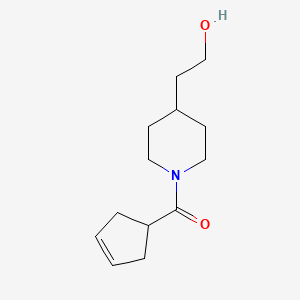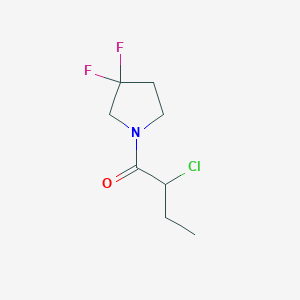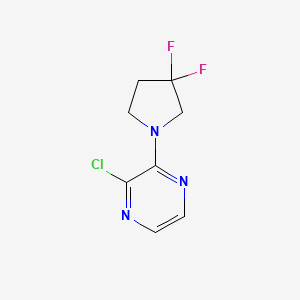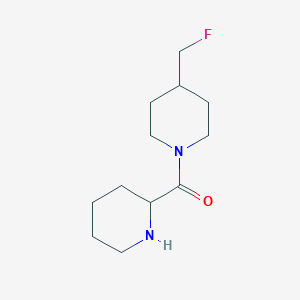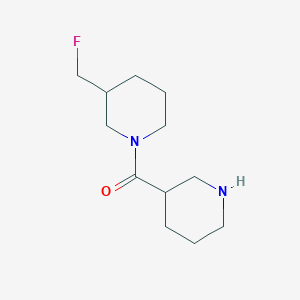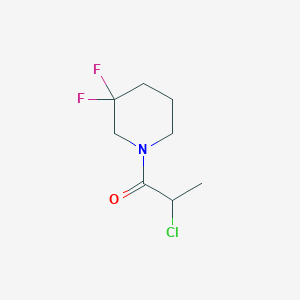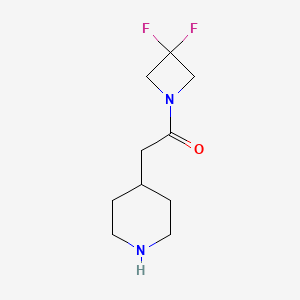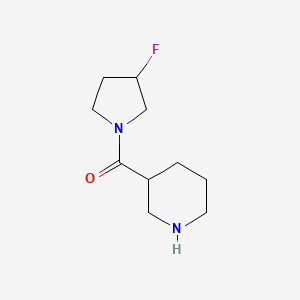
(3-Fluoropyrrolidin-1-yl)(piperidin-3-yl)methanone
説明
(3-Fluoropyrrolidin-1-yl)(piperidin-3-yl)methanone is a useful research compound. Its molecular formula is C10H17FN2O and its molecular weight is 200.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary targets of (3-Fluoropyrrolidin-1-yl)(piperidin-3-yl)methanone are the voltage-gated sodium channels, specifically Nav1.7 and Nav1.8 . These channels play a crucial role in the generation and conduction of action potentials in neurons, making them attractive targets for the treatment of pain .
Mode of Action
This compound acts as a blocker for the Nav1.7 and Nav1.8 sodium channels . By blocking these channels, it prevents the generation and conduction of action potentials, thereby inhibiting the transmission of pain signals .
Biochemical Pathways
It is known that the compound’s action on the nav17 and Nav18 channels can affect the transmission of pain signals, which involves multiple biochemical pathways in the nervous system .
Pharmacokinetics
The compound is designed to be cns-penetrant and orally active, suggesting good bioavailability
Result of Action
The result of the action of this compound is the inhibition of pain signal transmission. This is achieved by blocking the Nav1.7 and Nav1.8 sodium channels, which prevents the generation and conduction of action potentials in neurons . The compound has shown robust in vivo efficacy in both inflammatory and neuropathic rodent models of pain .
生化学分析
Biochemical Properties
(3-Fluoropyrrolidin-1-yl)(piperidin-3-yl)methanone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with voltage-gated sodium channels, particularly Na v 1.7 and Na v 1.8, which are crucial for the transmission of pain signals The compound acts as a blocker for these channels, thereby inhibiting the transmission of pain signals
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by blocking Na v 1.7 and Na v 1.8 channels, the compound can reduce the excitability of neurons, leading to decreased pain perception . This modulation of ion channels can also affect other cellular processes, such as neurotransmitter release and synaptic plasticity.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of voltage-gated sodium channels. The compound binds to the channels, preventing the influx of sodium ions, which is essential for the generation and propagation of action potentials This inhibition leads to a decrease in neuronal excitability and, consequently, a reduction in pain signals
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products and long-term effects on cellular function are still under study. In vitro and in vivo studies have shown that the compound can maintain its efficacy over extended periods, although the exact duration of its stability and activity needs further exploration .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively blocks sodium channels and reduces pain perception without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its therapeutic potential.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the hydroxylation and dealkylation of the compound, leading to the formation of metabolites that are subsequently excreted . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall pharmacokinetic profile.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, such as neuronal cells, where it can exert its effects . The compound’s distribution is influenced by its physicochemical properties, including its lipophilicity and molecular size.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell, such as the plasma membrane, where it interacts with sodium channels . Post-translational modifications and targeting signals play a role in its localization, ensuring that it reaches the appropriate sites to exert its effects.
特性
IUPAC Name |
(3-fluoropyrrolidin-1-yl)-piperidin-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17FN2O/c11-9-3-5-13(7-9)10(14)8-2-1-4-12-6-8/h8-9,12H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKNNJDKTDSJSOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)N2CCC(C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



